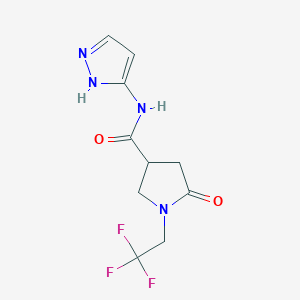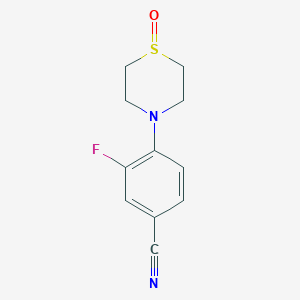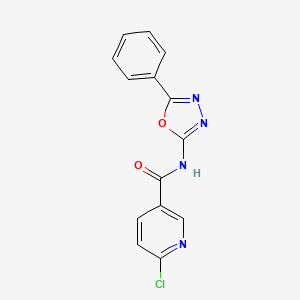![molecular formula C11H10ClN3 B7567360 N-[(3-chlorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7567360.png)
N-[(3-chlorophenyl)methyl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-chlorophenyl)methyl]pyrimidin-2-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has a chlorophenylmethyl group attached to it.
Mécanisme D'action
The mechanism of action of N-[(3-chlorophenyl)methyl]pyrimidin-2-amine involves its ability to inhibit specific kinases. The compound binds to the ATP-binding site of the kinase and prevents the phosphorylation of its substrate. This leads to the inhibition of downstream signaling pathways and ultimately results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-[(3-chlorophenyl)methyl]pyrimidin-2-amine has been shown to have biochemical and physiological effects in various cell lines and animal models. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal models, it has been shown to reduce tumor growth and improve survival rates. Additionally, the compound has been shown to have anti-inflammatory effects and improve glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[(3-chlorophenyl)methyl]pyrimidin-2-amine is its specificity towards specific kinases. This allows for targeted inhibition of specific signaling pathways and reduces the risk of off-target effects. However, one of the limitations of the compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on N-[(3-chlorophenyl)methyl]pyrimidin-2-amine. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of the compound. Additionally, the compound's potential applications in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders need to be further explored. Furthermore, the compound's pharmacokinetics and toxicity profiles need to be studied in more detail to evaluate its safety and efficacy in vivo. Finally, the compound's potential applications in other fields such as agriculture and materials science need to be explored.
Conclusion:
In conclusion, N-[(3-chlorophenyl)methyl]pyrimidin-2-amine is a chemical compound that has potential applications in various fields of research. Its specificity towards specific kinases makes it a promising candidate for the development of targeted therapies for various diseases. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Méthodes De Synthèse
The synthesis of N-[(3-chlorophenyl)methyl]pyrimidin-2-amine involves the reaction of 3-chlorobenzyl chloride with 2-aminopyrimidine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-[(3-chlorophenyl)methyl]pyrimidin-2-amine has been studied for its potential applications in various fields of research. One of the major areas of interest is its use as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling and are involved in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of specific kinases has been shown to have therapeutic potential in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-10-4-1-3-9(7-10)8-15-11-13-5-2-6-14-11/h1-7H,8H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQPIAJFIWHWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide](/img/structure/B7567283.png)

![1-[4-(Phenoxymethyl)piperidin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B7567292.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7567327.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(1,2-oxazol-3-yl)methanone](/img/structure/B7567328.png)

![N-(2-cyanoethyl)-N-methyl-2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide](/img/structure/B7567333.png)
![4-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]benzamide](/img/structure/B7567338.png)
![N-[3-[(4-hydroxycyclohexyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B7567339.png)

![3-(4-bromophenyl)-2-[(E)-2-(3-fluorophenyl)vinyl]quinazolin-4(3H)-one](/img/structure/B7567350.png)
![N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567364.png)